molecular formula C4H8N3O5P-2 B1242580 N-phosphocreatinate

N-phosphocreatinate

Cat. No.: B1242580
M. Wt: 209.1 g/mol
InChI Key: RMRKEMHUAGATCC-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

N-phosphocreatinate(2-) is dianion of N-phosphocreatine arising from deprotonation of the phospho and carboxy groups and protonation of the guanidino group;  major species at pH 7.3. It has a role as a human metabolite. It is a conjugate base of a N-phosphocreatine.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H8N3O5P-2

Molecular Weight

209.1 g/mol

IUPAC Name

2-[[amino-(phosphonatoamino)methylidene]-methylazaniumyl]acetate

InChI

InChI=1S/C4H10N3O5P/c1-7(2-3(8)9)4(5)6-13(10,11)12/h2H2,1H3,(H5,5,6,8,9,10,11,12)/p-2

InChI Key

RMRKEMHUAGATCC-UHFFFAOYSA-L

SMILES

C[N+](=C(N)NP(=O)([O-])[O-])CC(=O)[O-]

Canonical SMILES

C[N+](=C(N)NP(=O)([O-])[O-])CC(=O)[O-]

Origin of Product

United States

Foundational Concepts and Historical Perspective of N Phosphocreatine Research

Evolution of Understanding the Phosphagen System in Bioenergetics

The comprehension of cellular energy dynamics, or bioenergetics, has undergone significant evolution. Early 20th-century theories posited that "intramolecular oxygen" was the direct energy source for muscle contraction. researchgate.net This view was later supplanted in the 1920s by the concept of "lactacidogen," a hypothetical intermediate between glycogen (B147801) and lactate, as the primary energy provider. researchgate.net A pivotal shift occurred with the discovery and investigation of phosphagens, a class of high-energy storage compounds found predominantly in animal muscle tissue. wikipedia.org These molecules serve as a rapidly mobilizable reserve of high-energy phosphates, maintaining a ready supply of energy for ATP-consuming reactions, especially during sudden, high-energy demands that cannot be met immediately by glycolysis or oxidative phosphorylation. wikipedia.org

Phosphagens are N-phosphorylated guanidino compounds linked to ATP hydrolysis by their respective phosphagen kinase enzymes. researchgate.netannualreviews.org The general reaction is: phosphagen + MgADP + H⁺ ↔ guanidine (B92328) acceptor + MgATP. annualreviews.org The phosphagen system's primary roles include temporal ATP buffering, regulation of inorganic phosphate (B84403) levels, and intracellular energy transport. researchgate.netannualreviews.org

The distribution of phosphagens varies across the animal kingdom. annualreviews.org While most invertebrates utilize arginine phosphate, the phylum Chordata, which includes all vertebrates, exclusively uses the N-phosphocreatine system. wikipedia.org Annelids (segmented worms) are unique in their use of a diverse array of phosphagens, including lombricine. wikipedia.orgnih.gov The study of these different systems provides a broader evolutionary and functional context for the specialization of N-phosphocreatine in vertebrates. researchgate.net Research suggests that the role of phosphagens in regulating intracellular inorganic phosphate may have evolved early, with the capacity for intracellular targeting of creatine (B1669601) kinase developing as a means to facilitate energy transport in highly polarized cells like muscle and neurons. researchgate.netannualreviews.org This system was later exploited for temporal ATP buffering in cells with high and fluctuating energy demands. researchgate.netannualreviews.org

Early Discoveries and Characterization of N-Phosphocreatine's Biochemical Role

The existence of N-phosphocreatine (also known as phosphocreatine (B42189) or creatine phosphate) was first reported in 1927 through the independent work of two research groups: Grace and Philip Eggleton at the University of Cambridge, and Cyrus Fiske and Yellapragada Subbarow at Harvard Medical School. wikidoc.orgwikipedia.orgresearchgate.net Fiske and SubbaRow demonstrated that a significant portion of the phosphate in muscle was not inorganic, but was part of a compound that contained equimolar amounts of creatine and phosphate. researchgate.net Their research further showed that this "phosphagen" was hydrolyzed during muscle contraction and resynthesized during the recovery period. researchgate.nettennessee.edu A few years later, David Nachmansohn, working in Berlin, further elucidated the compound's role within the cell. wikidoc.orgwikipedia.org

Subsequent research solidified the understanding of N-phosphocreatine's critical function. It was determined to be a key player in the metabolism of skeletal muscle. wikipedia.org Its primary role is to act as a rapidly accessible reserve of high-energy phosphate groups in tissues with high and fluctuating energy demands, such as skeletal muscle and the brain. wikidoc.orgwikipedia.orgdrugbank.com During intense muscular or neuronal effort, N-phosphocreatine anaerobically donates its phosphate group to adenosine (B11128) diphosphate (B83284) (ADP) to rapidly regenerate adenosine triphosphate (ATP), the universal energy currency of the cell. wikidoc.orgwikipedia.org This reaction is catalyzed by the enzyme creatine kinase (CK) and is reversible. wikidoc.orgwikipedia.org

During periods of rest or low effort, excess ATP generated through oxidative phosphorylation can be used to convert creatine back into N-phosphocreatine, thus replenishing the energy reserve. wikidoc.orgwikipedia.org This ability to buffer ATP concentration provides a crucial spatial and temporal energy buffer, ensuring that ATP levels are maintained and that energy is available precisely when and where it is needed most. wikidoc.orgwikipedia.orgdrugbank.com In 1962, experiments by Cain and Davies, which involved inhibiting creatine kinase, demonstrated that without the rapid regeneration of ATP from N-phosphocreatine, ATP levels plummeted, and muscle contraction could no longer occur. nih.gov

Conceptual Frameworks for High-Energy Phosphate Compound Metabolism

The discovery of N-phosphocreatine and ATP led to the development of new conceptual frameworks to explain energy transfer in biological systems. A central concept is that of "high-energy compounds," molecules that release a significant amount of free energy upon the hydrolysis of specific chemical bonds. slideshare.netslideshare.netfiveable.me Fritz Albert Lipmann introduced the "~" (squiggle) notation to represent these "high-energy phosphate bonds," such as the phosphoanhydride bonds in ATP and the guanidine phosphate bond in N-phosphocreatine. slideshare.netslideshare.net These compounds act as the energy currency of the cell, with the energy released from their hydrolysis being coupled to drive thermodynamically unfavorable (endergonic) reactions. slideshare.netfiveable.me

N-phosphocreatine is classified as a phosphagen, a group of compounds that store high-energy phosphoryl groups. slideshare.netnih.govebi.ac.uk The energy stored in the N-P bond of N-phosphocreatine is readily transferable to ADP to form ATP, making it a crucial component of cellular energy homeostasis. wooster.edu The equilibrium constant of the creatine kinase reaction heavily favors ATP formation, allowing N-phosphocreatine to function as a superior ATP buffer at high ATP/ADP ratios compared to other phosphagens found in invertebrates, such as arginine phosphate. biologists.com

A further refinement in understanding N-phosphocreatine metabolism came with the "creatine phosphate shuttle" or "phosphocreatine circuit" hypothesis. drugbank.comannualreviews.org This model proposes that N-phosphocreatine is not just a static energy reservoir but also a dynamic energy transport system. annualreviews.orgnih.gov In this framework, distinct isoforms of creatine kinase are strategically located within the cell. nih.gov Mitochondrial creatine kinase uses newly synthesized ATP from oxidative phosphorylation to produce N-phosphocreatine. annualreviews.orgnih.gov This N-phosphocreatine then diffuses from the mitochondria to sites of high energy consumption, such as the myofibrils in muscle or the cell membrane for ion pumping. annualreviews.orgnih.gov At these locations, cytosolic creatine kinase catalyzes the reverse reaction, regenerating ATP locally to fuel cellular work. annualreviews.org The resulting creatine then diffuses back to the mitochondria to complete the cycle. annualreviews.org This shuttle system ensures an efficient transfer of high-energy phosphate from the sites of production to the sites of utilization, maintaining cellular energy stability. drugbank.com

Chemical Synthesis and Derivatization Methodologies for Academic Inquiry

Established Laboratory Synthetic Routes for N-Phosphocreatine

The synthesis of N-phosphocreatine in a laboratory setting can be achieved through both chemical and enzymatic approaches. Each methodology offers distinct advantages and is chosen based on the desired purity, yield, and specific application of the final product.

Chemical synthesis provides a direct route to N-phosphocreatine, often involving the phosphorylation of creatine (B1669601) using various phosphorylating agents. One established method involves the use of phosphoryl chloride (POCl₃). drugfuture.comwikipedia.org A patented method describes the reaction of creatinine (B1669602) with phosphoryl chloride to produce dichloro phosphoryl creatinine, which then undergoes hydrolysis and ring-opening under alkaline conditions to yield N-phosphocreatine disodium (B8443419) salt. google.com Another approach utilizes phosphorus oxychloride to generate an active chlorophosphate, which then reacts with S-methyl isothiourea sulfate. The resulting phosphorylated S-methyl isothiourea is reacted with sarcosine (B1681465) to produce N-phosphocreatine. google.com

A significant challenge in the chemical synthesis of N-phosphocreatine is the low reactivity of some guanylating reagents, which can lead to low yields. nih.gov To address this, a novel synthetic route has been developed that employs a more reactive guanylating agent. nih.govmedchemexpress.com This method utilizes a guanylating agent protected with a t-butoxycarbonyl (t-Boc) group on one of the nitrogen atoms of the guanidinic function and a protected phosphate (B84403) on the other. nih.gov This protected intermediate is then conjugated with a secondary amine. The subsequent cleavage of the protecting groups, first under acidic conditions and then enzymatically, yields N-phosphocreatine in higher purity and yield compared to traditional methods. nih.gov

Table 1: Comparison of Chemical Synthesis Methods for N-Phosphocreatine

Method Key Reagents Key Intermediates Advantages
Phosphoryl Chloride Method 1 Creatinine, Phosphoryl chloride Dichloro phosphoryl creatinine Simple and direct
Phosphoryl Chloride Method 2 Phosphoryl chloride, S-methyl isothiourea sulfate, Sarcosine Chlorophosphate, Phosphorylated S-methyl isothiourea Avoids heavy metals, byproducts are gaseous

| Novel Guanylating Agent Method | t-Boc protected guanylating agent, Secondary amine | t-Boc and phosphate-protected creatine derivative | Higher yield and purity |

Enzymatic synthesis offers a highly specific and efficient alternative to chemical methods for producing N-phosphocreatine for research purposes. The primary enzyme employed in this process is creatine kinase (CK), which catalyzes the reversible phosphorylation of creatine using adenosine (B11128) triphosphate (ATP) as the phosphate donor. wikipedia.orgredalyc.org This reaction is central to cellular energy homeostasis and is harnessed in the laboratory for the targeted synthesis of N-phosphocreatine. nih.govdrugbank.com

For research applications, purified creatine kinase is used in a controlled reaction environment. A typical enzymatic synthesis involves incubating creatine with ATP in the presence of magnesium ions, which are essential for the kinase activity, and maintaining the optimal pH for the enzyme. google.com Both cytosolic and mitochondrial isoforms of creatine kinase can be utilized for this purpose. nih.gov The enzymatic approach is advantageous due to its high specificity, which results in a product with high purity and minimizes the formation of byproducts often seen in chemical synthesis. google.com Furthermore, the reaction conditions are mild, preserving the integrity of the N-phosphocreatine molecule. mdpi.com

Table 2: Key Components in the Enzymatic Synthesis of N-Phosphocreatine

Component Role
Creatine The substrate that is phosphorylated.
Adenosine Triphosphate (ATP) The phosphate donor.
Creatine Kinase (CK) The enzyme that catalyzes the phosphorylation reaction.
Magnesium Ions (Mg²⁺) A cofactor required for creatine kinase activity.

| Buffer | Maintains the optimal pH for the enzymatic reaction. |

Chemical Phosphorylation Strategies

Methods for Isotopic Labeling of N-Phosphocreatine for Mechanistic Studies

Isotopic labeling is an indispensable tool for elucidating the metabolic fate and reaction mechanisms of N-phosphocreatine. researchgate.netsigmaaldrich.com By replacing specific atoms with their heavier, stable isotopes (e.g., ¹³C, ¹⁵N), researchers can trace the molecule's journey through biological systems and analyze its interactions using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. cambridge.orgacs.org

The synthesis of isotopically labeled N-phosphocreatine can be achieved by using labeled precursors in either chemical or enzymatic synthesis routes. For instance, ¹³C and ¹⁵N labeled creatine can be synthesized and then phosphorylated to produce labeled N-phosphocreatine. Commercially available isotopically labeled versions of creatine precursors, such as glycocyamine-¹⁵N,¹³C₂, and labeled creatinine, such as creatinine-¹³C₃,¹⁵N,d₃, can also serve as starting materials for the synthesis of labeled N-phosphocreatine. medchemexpress.comsigmaaldrich.com

In the context of enzymatic synthesis, labeled ATP can be used in conjunction with unlabeled creatine to produce N-phosphocreatine with a labeled phosphate group. Conversely, labeled creatine can be used with unlabeled ATP to label the creatine moiety of the molecule. Cell-free protein synthesis systems, which utilize creatine phosphate and creatine kinase for energy regeneration, have been adapted for the stable-isotope labeling of proteins with ¹³C and ¹⁵N-labeled amino acids, demonstrating the versatility of this system in isotopic labeling studies. nih.gov These methods provide researchers with the ability to selectively or uniformly label different parts of the N-phosphocreatine molecule, enabling detailed mechanistic investigations. nih.govliverpool.ac.ukmdpi.com

Synthesis of N-Phosphocreatine Analogs and Derivatives for Structure-Activity Relationship Investigations

The synthesis of N-phosphocreatine analogs and derivatives is crucial for conducting structure-activity relationship (SAR) studies. By systematically modifying the structure of N-phosphocreatine, researchers can identify the key functional groups responsible for its biological activity and develop novel compounds with altered or enhanced properties. acs.org

One important class of analogs includes those with modifications to the phosphate group. For example, phosphocreatinine, a cyclized form of N-phosphocreatine, has been studied as an intermediate in the non-enzymatic conversion of N-phosphocreatine to creatinine. researchgate.netmdpi.com Another example is dimethyl-N²-creatinyl phosphate, which was isolated from a marine sponge. mdpi.com

Researchers have also synthesized cyclic analogs of creatine, such as cyclocreatine (B13531) (cCr), which can be subsequently phosphorylated to form phosphocyclocreatine (B1195991) (PcCr). plos.org These cyclic analogs have been instrumental in probing the role of the creatine kinase system in cellular energetics and have been investigated for their potential as anti-cancer agents. plos.org The synthesis of these and other derivatives, such as N-phosphocreatine prodrugs like phosphocreatine (B42189) ethyl ester, allows for a comprehensive exploration of the chemical space around N-phosphocreatine and provides valuable insights into its structure-function relationships. nih.gov

Table 3: Examples of N-Phosphocreatine Analogs and Their Significance in Research

Analog/Derivative Structural Modification Significance in Research
Phosphocreatinine Cyclization of the creatine moiety Studied as a high-energy intermediate in the conversion of N-phosphocreatine to creatinine. researchgate.netmdpi.com
Dimethyl-N²-creatinyl phosphate Methylation of the guanidino group A naturally occurring analog with potential for comparative activity studies. mdpi.com
Phosphocyclocreatine (PcCr) Cyclization of the creatine backbone Used to investigate the creatine kinase system and as a potential therapeutic agent. plos.org

| Phosphocreatine ethyl ester | Esterification of the carboxyl group | A prodrug form that may have altered cell permeability and pharmacokinetic properties. nih.gov |

Table 4: List of Chemical Compounds Mentioned

Compound Name
N-phosphocreatine
Creatine
Phosphoryl chloride
Creatinine
Dichloro phosphoryl creatinine
S-methyl isothiourea sulfate
Sarcosine
Chlorophosphate
Phosphorylated S-methyl isothiourea
t-butoxycarbonyl (t-Boc)
Adenosine triphosphate (ATP)
Magnesium ions
Glycocyamine-¹⁵N,¹³C₂
Creatinine-¹³C₃,¹⁵N,d₃
Phosphocreatinine
Dimethyl-N²-creatinyl phosphate
Cyclocreatine (cCr)
Phosphocyclocreatine (PcCr)

Biochemical Pathways and Enzymatic Dynamics of N Phosphocreatine

Creatine (B1669601) Kinase (CK) System: Molecular Mechanisms and Isoform Specificity

Creatine kinase (CK) is a pivotal enzyme in cellular energy metabolism, catalyzing the reversible transfer of a phosphoryl group from adenosine (B11128) triphosphate (ATP) to creatine, resulting in the formation of N-phosphocreatine (PCr) and adenosine diphosphate (B83284) (ADP). nih.gov This reaction is crucial for maintaining energy homeostasis in tissues with high and fluctuating energy demands, such as skeletal muscle, heart, and brain. redalyc.orgwikipedia.org

Structural Biology of Creatine Kinase Isoforms (e.g., Mitochondrial CK, Cytosolic CK)

Creatine kinase exists in several isoforms, which are categorized based on their subcellular location and tissue distribution. redalyc.org The primary isoforms include cytosolic CK and mitochondrial CK (mtCK). wikipedia.org

Cytosolic Creatine Kinase (CK): The cytosolic isoforms are dimers composed of two subunits, either 'M' for muscle or 'B' for brain. wikipedia.org This leads to three different dimeric forms:

MM-CK: Predominantly found in skeletal and cardiac muscle. wikipedia.orgoup.com

BB-CK: The main isoform in brain, smooth muscle, and other non-muscle tissues. redalyc.orgwikipedia.org

MB-CK: A heterodimer expressed in significant amounts in the heart muscle. wikipedia.org

Mitochondrial Creatine Kinase (mtCK): There are two types of mitochondrial CK isoenzymes: the ubiquitous mtCK (u-mtCK) and the sarcomeric mtCK (s-mtCK). wikipedia.org Unlike their cytosolic counterparts, mitochondrial CKs typically form octamers, which appear as cube-like structures with a central channel. nih.govproteopedia.orgresearchgate.net Each monomer within the octamer is composed of a small alpha-helical domain and a larger domain featuring an eight-stranded antiparallel beta-sheet flanked by alpha-helices. nih.govproteopedia.org This octameric structure is believed to be important for its function, potentially interacting with the mitochondrial membranes. nih.govproteopedia.org

Kinetic and Mechanistic Studies of N-Phosphocreatine Formation and Hydrolysis by Creatine Kinase

The reaction catalyzed by creatine kinase is a reversible phosphoryl transfer. nih.gov

N-Phosphocreatine Formation: During periods of low energy demand or high ATP production (e.g., at rest), creatine kinase catalyzes the transfer of a phosphoryl group from ATP to creatine, forming N-phosphocreatine and ADP. wikipedia.orgwikidoc.org This process effectively stores high-energy phosphate (B84403) bonds. drugbank.comdrinkharlo.com

N-Phosphocreatine Hydrolysis: Conversely, during times of high energy demand, such as intense muscular activity, the reaction reverses. wikipedia.orgwikidoc.org N-phosphocreatine donates its phosphoryl group to ADP to rapidly regenerate ATP. drugbank.comdrinkharlo.com This mechanism acts as a critical buffer to maintain cellular ATP levels. drugbank.com The hydrolysis of N-phosphocreatine is a highly effective source of phosphoryl groups for ATP regeneration. chegg.com

The kinetic mechanism of creatine kinase is described as a ping-pong mechanism. bionity.com In the forward reaction, ATP binds to the enzyme, followed by the transfer of its terminal phosphate group to a specific residue on the enzyme, releasing ADP. Creatine then binds, and the phosphate group is transferred to it, forming N-phosphocreatine, which is then released.

Subcellular Localization and Functional Compartmentation of Creatine Kinase Isoforms in Energy Transfer

The different isoforms of creatine kinase are strategically localized within the cell to create an efficient energy transfer network, often referred to as the "phosphocreatine shuttle" or "circuit". scielo.brwikipedia.orgplos.org This system facilitates the transport of high-energy phosphates from the sites of production (mitochondria) to the sites of utilization (e.g., myofibrils, ion pumps). scielo.brwikipedia.org

Mitochondrial CK is located in the mitochondrial intermembrane space, where it is functionally coupled to adenine (B156593) nucleotide translocase (ANT). mdpi.comscielo.br This coupling allows mtCK to utilize newly synthesized mitochondrial ATP to produce N-phosphocreatine. proteopedia.orgresearchgate.net

The N-phosphocreatine then diffuses through the cytosol, a process that is more efficient than the diffusion of ATP, to the locations of high energy consumption. plos.org At these sites, cytosolic CK isoforms, which are often bound to ATP-consuming enzymes like ATPases in the myofibrils and sarcoplasmic reticulum, catalyze the reverse reaction to regenerate ATP locally. scielo.brpublicationslist.org This spatial and functional compartmentation ensures a rapid and efficient supply of ATP where it is most needed, maintaining cellular energy homeostasis. scielo.brnih.gov

N-Phosphocreatine as a Phosphoryl Donor: Intermediacy and Specificity in Phosphate Transfer Reactions

N-phosphocreatine serves as a crucial, rapidly mobilizable reservoir of high-energy phosphates. wikipedia.orgwikidoc.org Its primary role as a phosphoryl donor is in the regeneration of ATP from ADP, a reaction catalyzed by creatine kinase. wikipedia.orgudel.edu This process is particularly vital in cells with high and fluctuating energy demands, such as muscle and brain cells, during the initial seconds of intense activity. wikipedia.orgdrugbank.com

The ability of N-phosphocreatine to donate its phosphate group is due to its high phosphoryl-transfer potential. The standard free energy of hydrolysis of N-phosphocreatine is more negative than that of ATP, making the transfer of the phosphate group to ADP thermodynamically favorable. This allows the creatine kinase reaction to effectively buffer cellular ATP levels. chegg.com

While the primary and most well-understood role of N-phosphocreatine as a phosphoryl donor is in the creatine kinase reaction, some research suggests it may have other, more specialized roles. For instance, it has been shown that N-phosphocreatine, in combination with hydrogen peroxide, can serve as an alternative phosphate donor for the autophosphorylation of the insulin (B600854) receptor kinase. nih.gov This suggests a potential for specificity in phosphate transfer reactions beyond the canonical ATP regeneration pathway, although this is a more specialized and less generalized function.

Biosynthetic Pathways of Creatine and Subsequent Phosphorylation

The synthesis of creatine is a two-step enzymatic process that primarily involves the kidneys and the liver, utilizing three amino acids: arginine, glycine, and methionine. nih.govnumberanalytics.com

Enzymatic Steps Involving Arginine:Glycine Amidinotransferase (AGAT)

The first and committed step in creatine biosynthesis is catalyzed by the enzyme L-arginine:glycine amidinotransferase (AGAT). embopress.orgphysiology.orgwikipedia.org This reaction involves the transfer of an amidino group from L-arginine to glycine. bionity.comnih.gov The products of this reaction are guanidinoacetate (also known as glycocyamine) and L-ornithine. wikipedia.org

Following its synthesis in the kidneys, guanidinoacetate is released into the bloodstream and transported to the liver. There, it undergoes the second step of creatine synthesis: methylation. The enzyme guanidinoacetate N-methyltransferase (GAMT) catalyzes the transfer of a methyl group from S-adenosylmethionine (SAM) to guanidinoacetate, forming creatine. nih.govwikipedia.org The newly synthesized creatine is then released into the circulation and taken up by tissues with high energy demands, such as muscle and brain, where it is subsequently phosphorylated to N-phosphocreatine by creatine kinase. wikipedia.orgontosight.ai

Role of Guanidinoacetate N-Methyltransferase (GAMT)

Guanidinoacetate N-methyltransferase (GAMT) plays an indispensable, albeit indirect, role in the metabolic lifecycle of N-phosphocreatine (phosphocreatine, PCr). doi.org GAMT does not directly synthesize or metabolize PCr; instead, it catalyzes the final and rate-limiting step in the biosynthesis of creatine, the direct precursor to PCr. doi.orgbmj.com The synthesis of creatine is a two-step process that begins in the kidneys and concludes in the liver. wikipedia.org

First, the enzyme L-arginine:glycine amidinotransferase (AGAT) catalyzes the transfer of an amidino group from L-arginine to glycine, producing guanidinoacetate (GAA) and ornithine. doi.orgnih.gov GAA is then transported to the liver, where GAMT facilitates the methylation of GAA. drugbank.compjps.pk In this reaction, GAMT uses S-adenosyl-L-methionine (SAM) as a methyl group donor, converting GAA into creatine and producing S-adenosyl-L-homocysteine (SAH) as a byproduct. pjps.pkuniprot.org

Once synthesized, creatine is released into the bloodstream and taken up by tissues with high energy demands, such as skeletal muscle and the brain. wikipedia.orgmdpi.com Within these cells, the enzyme creatine kinase (CK) catalyzes the reversible phosphorylation of creatine, using adenosine triphosphate (ATP) to form N-phosphocreatine. doi.orgdrugbank.com Therefore, the activity of GAMT is fundamentally linked to the availability of the substrate required for PCr synthesis.

The critical nature of GAMT is highlighted by GAMT deficiency, a rare autosomal recessive disorder. doi.orguniprot.org This condition leads to a severe depletion of both creatine and N-phosphocreatine in the brain and other tissues, alongside an accumulation of the precursor GAA. uniprot.org Studies on GAMT knockout mice have shown undetectable levels of phosphocreatine (B42189) and creatine, which results in a compromised capacity for rapid energy regeneration, particularly under conditions of high metabolic stress. bmj.comscielo.br These findings underscore that GAMT's primary role concerning N-phosphocreatine is to ensure a continuous supply of its essential precursor, creatine. researchgate.net

Table 1: Key Enzymes in the Creatine Biosynthesis Pathway
EnzymeAbbreviationFunctionPrimary LocationSubstratesProducts
L-arginine:glycine amidinotransferaseAGATCatalyzes the first step of creatine synthesis. doi.orgnih.govKidneys wikipedia.orgL-arginine, Glycine doi.orgGuanidinoacetate (GAA), Ornithine pjps.pk
Guanidinoacetate N-methyltransferaseGAMTCatalyzes the final step of creatine synthesis. doi.orgbmj.comLiver wikipedia.orgdrugbank.comGuanidinoacetate (GAA), S-adenosyl-L-methionine (SAM) uniprot.orgCreatine, S-adenosyl-L-homocysteine (SAH) pjps.pk
Creatine KinaseCKCatalyzes the reversible phosphorylation of creatine to N-phosphocreatine. doi.orgdrugbank.comMuscle, Brain wikipedia.orgCreatine, ATP mdpi.comN-Phosphocreatine, ADP mdpi.com

Hydrolytic Mechanisms of N-Phosphocreatine in Non-Enzymatic Contexts

N-phosphocreatine, along with its precursor creatine, undergoes a slow, non-enzymatic conversion to creatinine (B1669602). nih.govpjps.pk This spontaneous intramolecular cyclization is a key process for the clearance of the creatine pool from the body, with the resulting creatinine being excreted in the urine. wikipedia.orgpjps.pk The rate of this conversion is relatively constant, representing about 1.5-2% of the total creatine and N-phosphocreatine pool per day in a typical adult. wikipedia.org

The reaction involves the nucleophilic attack of the nitrogen atom of the amino group on the carboxyl group, leading to the elimination of a water molecule (from creatine) or a phosphate group (from N-phosphocreatine) and the formation of a cyclic amide, creatinine. The stability of the high-energy phosphate bond in N-phosphocreatine is pH-dependent. Research on the related compound phosphocreatinine suggests that the hydrolytic stability and reaction pathways are significantly influenced by pH. researchgate.net For phosphocreatinine, its conversion to phosphocreatine is favored at pH values above 7.4, while its breakdown to creatinine is the predominant reaction at pH values below 7.4. researchgate.net This suggests that the monoanionic form of the phosphoguanidino group is more susceptible to cyclization into creatinine, whereas the dianionic form favors the formation or stability of N-phosphocreatine. researchgate.net

The spontaneous hydrolysis of the phosphoryl bond in phosphocreatinine has a high negative Gibbs free energy change (ΔG°') of -12.8 kcal/mol, indicating a thermodynamically favorable reaction. researchgate.net This non-enzymatic degradation is a crucial aspect of creatine metabolism, ensuring a steady-state turnover of the body's creatine and N-phosphocreatine stores.

Table 2: Factors in Non-Enzymatic Hydrolysis of Phosphoguanidines
FactorObservationSignificanceSource
pHAt pH < 7.4, creatinine formation is the major product from phosphocreatinine. At pH > 7.4, phosphocreatine production predominates.Demonstrates pH-dependent stability and reaction pathway of the phosphoguanidino group. researchgate.net
Ionic FormThe monoanionic form of phosphocreatinine is exclusively converted to creatinine, while the dianionic form is involved in phosphocreatine formation.The charge state of the molecule dictates its chemical fate in non-enzymatic reactions. researchgate.net
Daily TurnoverApproximately 1-2% of the total body creatine/N-phosphocreatine pool is converted to creatinine daily.Represents a constant, non-enzymatic clearance mechanism for the creatine pool. wikipedia.org

Interactions of N-Phosphocreatine with Other Metabolic Enzymes and Regulatory Molecules

While the primary enzymatic interaction of N-phosphocreatine is with creatine kinase in the phosphocreatine shuttle, it also interacts with other enzymes and molecules, revealing broader physiological roles beyond immediate energy buffering. nih.govwikipedia.org

Tissue-Nonspecific Alkaline Phosphatase (TNAP): In thermogenic fat cells (brown and beige adipocytes), N-phosphocreatine is a substrate for tissue-nonspecific alkaline phosphatase (TNAP), also known as ALPL. uniprot.org Unusually, TNAP is localized to the mitochondria in these cells, where it hydrolyzes N-phosphocreatine to creatine and inorganic phosphate. softbones.org This action initiates a "futile creatine cycle," where N-phosphocreatine is broken down and then re-phosphorylated, dissipating chemical energy as heat without performing mechanical work. drugbank.comsoftbones.org This TNAP-mediated hydrolysis of N-phosphocreatine is a key mechanism for adaptive thermogenesis. uniprot.org

Phosphoamidase: N-phosphocreatine can be hydrolyzed by enzymes belonging to the phosphoamidase class (EC 3.9.1.1), also referred to as creatine phosphatase. wikipedia.org These enzymes act on phosphorus-nitrogen bonds, catalyzing the reaction: N-phosphocreatine + H₂O ⇌ creatine + phosphate. wikipedia.orggenome.jp This provides a direct enzymatic pathway for the hydrolysis of N-phosphocreatine, distinct from the reversible reaction catalyzed by creatine kinase.

Phospholipids (B1166683): Beyond enzymatic interactions, N-phosphocreatine has been shown to interact directly with phospholipids, which are the primary components of cellular membranes. plos.org Studies using liposome (B1194612) model systems have demonstrated a low-affinity interaction between N-phosphocreatine and zwitterionic phospholipids like phosphatidylcholine. plos.org This interaction affects membrane properties, including packing and phase transition. plos.org Functionally, this association appears to confer a membrane-protective effect, as N-phosphocreatine was shown to protect erythrocytes from hemolysis induced by oxidative stress and other membrane-permeabilizing agents. plos.org This suggests a non-energy-related, structural role for N-phosphocreatine in maintaining membrane integrity.

Table 3: Interactions of N-Phosphocreatine with Other Molecules
Interacting Molecule/EnzymeType of InteractionContext/LocationObserved EffectSource
Tissue-Nonspecific Alkaline Phosphatase (TNAP)Enzymatic HydrolysisMitochondria of thermogenic fat cellsInitiates a futile creatine cycle for adaptive thermogenesis by hydrolyzing N-phosphocreatine. uniprot.orgsoftbones.org
Phosphoamidase (Creatine Phosphatase)Enzymatic HydrolysisGeneral (EC 3.9.1.1)Direct hydrolysis of N-phosphocreatine to creatine and phosphate. wikipedia.orggenome.jp
Phospholipids (e.g., Phosphatidylcholine)Molecular BindingCellular membranesAlters membrane packing and provides protection against permeabilization and hemolysis. plos.org

Advanced Analytical and Spectroscopic Methodologies for N Phosphocreatine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in N-Phosphocreatine Research

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-invasive tool for studying metabolic processes in vivo. nih.gov Its ability to probe the chemical environment of specific nuclei allows for the direct observation and quantification of metabolites within intact tissues.

Phosphorus-31 (31P) NMR spectroscopy is uniquely suited for monitoring the central players in energy metabolism, as phosphorus is a key component of N-phosphocreatine, adenosine (B11128) triphosphate (ATP), and inorganic phosphate (B84403) (Pi). nih.govphysiology.org This technique allows for the non-invasive assessment of the concentrations of these phosphate-containing metabolites. nih.gov Although the intrinsic sensitivity of 31P is lower than that of protons (1H), its 100% natural abundance and the wide chemical shift dispersion of phosphorus metabolites result in well-resolved spectra amenable to straightforward peak quantification. nih.gov

A significant application of 31P NMR is the measurement of metabolic fluxes, particularly the rate of ATP synthesis catalyzed by creatine (B1669601) kinase (CK). amegroups.org Magnetization transfer (MT) techniques, such as saturation transfer, are employed to measure this flux. amegroups.orgphysiology.org In a typical saturation transfer experiment, a frequency-selective radiofrequency pulse is used to saturate the signal of the γ-phosphate of ATP. This saturated magnetic state is then transferred to N-phosphocreatine via the CK-mediated chemical exchange. The rate of this exchange, and thus the forward flux of the CK reaction (ATP → PCr), can be calculated by measuring the decrease in the N-phosphocreatine signal intensity. amegroups.org Similarly, by saturating the N-phosphocreatine peak, the reverse flux can be determined. Dynamic 31P NMR studies, which monitor the recovery of N-phosphocreatine levels following exercise, are also used to assess mitochondrial oxidative capacity. nih.govresearchgate.net

Chemical Exchange Saturation Transfer (CEST) is an innovative MRI technique that enhances the detection of low-concentration metabolites, like N-phosphocreatine, which have exchangeable protons. ismrm.orgacs.org Instead of directly detecting the low-concentration solute, CEST indirectly detects it by observing the signal of bulk water. ismrm.org The method involves selectively saturating the protons on the N-phosphocreatine molecule; this saturation is then transferred to the abundant water protons through chemical exchange. This leads to a measurable decrease in the water signal, which is proportional to the N-phosphocreatine concentration. ismrm.org

CEST offers significantly higher spatial resolution and sensitivity compared to conventional MRS. researchgate.net It has been successfully used to create high-resolution maps of N-phosphocreatine distribution in tissues like skeletal muscle. ismrm.org Researchers have developed advanced quantification methods, some employing artificial neural networks, to determine the absolute concentration of N-phosphocreatine from CEST data. ismrm.org Furthermore, because the proton exchange rates of N-phosphocreatine and its precursor, creatine (Cr), are sensitive to pH, CEST can be used to map intracellular pH. By analyzing the ratio of CEST signals from Cr and PCr, researchers can detect and monitor pH changes in tissues, for instance, during muscle fatigue. nih.govdntb.gov.ua

Table 1: Comparison of NMR-Based Techniques for N-Phosphocreatine Analysis
FeaturePhosphorus-31 (31P) NMR SpectroscopyChemical Exchange Saturation Transfer (CEST) NMR
Principle Direct detection of 31P nucleus in phosphate-containing compounds.Indirect detection of exchangeable protons via their effect on the bulk water signal. ismrm.org
Primary Application Quantification of PCr, ATP, Pi; measurement of creatine kinase reaction flux. nih.govamegroups.orgHigh-resolution spatial mapping of PCr concentration and intracellular pH. ismrm.orgnih.gov
Sensitivity Lower intrinsic sensitivity. nih.govHigher sensitivity due to detection via the abundant water signal. ismrm.org
Spatial Resolution Lower.Higher (provides MRI-like maps). researchgate.net
Key Advantage Provides direct biochemical information on multiple energy metabolites and reaction kinetics simultaneously. physiology.orgEnables non-invasive, high-resolution imaging of PCr distribution and related physiological parameters like pH. nih.govdntb.gov.ua
Limitation Low spatial resolution and sensitivity can limit application to specific regions of interest. nih.govQuantification can be complex, potentially affected by overlapping signals from other molecules and requiring advanced fitting models. researchgate.net

Phosphorus-31 (31P) NMR Spectroscopic Techniques for N-Phosphocreatine Quantification and Flux Measurements

Chromatographic Techniques for N-Phosphocreatine Separation and Quantification

Chromatography is a cornerstone of metabolic analysis, providing the means to separate complex mixtures into individual components for precise quantification.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of N-phosphocreatine, creatine, and adenine (B156593) nucleotides (ATP, ADP, AMP) from biological extracts. nih.gov Due to the polar and charged nature of these compounds, ion-pair reversed-phase chromatography is a common and effective approach. scirp.org This method involves adding a hydrophobic ion-pairing agent, such as tetrabutylammonium (B224687) (TBA), to the mobile phase. nih.gov The TBA pairs with the anionic phosphate and carboxylate groups of the analytes, increasing their retention on a nonpolar stationary phase (like a C18 column) and allowing for their separation.

Various HPLC methods have been developed, including both isocratic (constant mobile phase composition) and gradient (changing mobile phase composition) elution modes, to achieve optimal separation within a short analysis time. nih.govscirp.org Detection is typically performed using a UV spectrophotometer, as adenine nucleotides absorb strongly around 254-260 nm, while N-phosphocreatine and creatine can be detected at lower wavelengths, such as 206-210 nm. scirp.org The evolution of this technology into Ultra-Performance Liquid Chromatography (UPLC), which uses smaller particle-size columns and higher pressures, has enabled even faster and more efficient separations of these energy metabolites. researchgate.net

Table 2: Examples of HPLC Methods for N-Phosphocreatine Analysis
TechniqueColumnMobile Phase ComponentsDetectionReference
Isocratic Ion-Pair Reversed-Phase HPLCRP-18KH2PO4, Tetrabutylammonium hydrogen sulphate, Acetonitrile (pH 6.25)UV at 206 nm nih.gov
Gradient Ion-Pair Reversed-Phase HPLCKromasil C18Gradient of Buffer A (KH2PO4 + TBA, pH 3.0), Buffer B (Buffer A, pH 7.5), and MethanolUV at 210 nm (for PCr/Cr) and 260 nm (for ATP) scirp.org
UPLCACQUITY UPLC HSS T3 (1.7 µm particles)Gradient of low and high ionic strength phosphate buffers with TBAUV at 210 nm and 254 nm

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for comprehensive metabolomic profiling, capable of separating and identifying hundreds of small molecules in a biological sample. mdpi.comfrontiersin.org However, GC-MS is best suited for the analysis of volatile or semi-volatile compounds. mdpi.com N-phosphocreatine, being a polar, non-volatile salt, cannot be directly analyzed by GC-MS without chemical derivatization. Derivatization is a process that converts non-volatile compounds into volatile derivatives suitable for GC analysis.

In the context of N-phosphocreatine research, GC-MS is more commonly applied in broader, untargeted metabolomics studies that provide insights into the metabolic pathways connected to N-phosphocreatine. plos.org For example, GC-MS can accurately quantify creatinine (B1669602), the non-enzymatic breakdown product of N-phosphocreatine and creatine. plos.org Alterations in creatinine levels, along with other metabolites in related pathways like amino acid metabolism, can indicate shifts in creatine kinase activity or energy charge, providing indirect but valuable information about N-phosphocreatine metabolism. plos.org These studies typically use a standard setup involving a capillary column and electron impact ionization for robust metabolite identification. frontiersin.orgplos.org

Table 3: Typical GC-MS Parameters for Metabolomic Analysis
ParameterDescriptionReference
Column HP-5MS fused silica (B1680970) capillary column (e.g., 30 m × 0.25 mm, 0.25 µm) plos.org
Carrier Gas Helium frontiersin.orgplos.org
Temperature Program Initial hold at a low temperature (e.g., 50°C), followed by a ramp to a high temperature (e.g., 310°C) frontiersin.org
Ionization Mode Electron Impact (EI) at -70 eV frontiersin.org
Mass Analyzer Time-of-Flight (TOF) or Quadrupole mdpi.comfrontiersin.org

High-Performance Liquid Chromatography (HPLC) Applications

Mass Spectrometry-Based Methods for N-Phosphocreatine Identification and Metabolomic Profiling

Mass spectrometry (MS) offers exceptional sensitivity and selectivity for the identification and quantification of metabolites. mdpi.comjcancer.org When coupled with a chromatographic separation technique, most commonly liquid chromatography (LC), it becomes a premier platform for targeted and untargeted metabolomics. nih.govnih.gov

LC-MS is particularly well-suited for analyzing polar and non-volatile compounds like N-phosphocreatine, as it does not require derivatization. mdpi.com In a typical LC-MS setup, the effluent from the LC column is directed into an ion source, such as electrospray ionization (ESI), which generates gas-phase ions from the metabolites. These ions are then separated by a mass analyzer (e.g., Time-of-Flight or Quadrupole) based on their mass-to-charge (m/z) ratio. nih.gov

This approach has been used to perform large-scale targeted metabolomic assessments where N-phosphocreatine was identified as a key differentiating metabolite in various biological models. nih.gov For instance, a study using liquid chromatography-tandem mass spectrometry (LC-MS/MS) identified significant changes in N-phosphocreatine levels in serum and bronchoalveolar lavage fluid, linking it to specific metabolic pathways. nih.gov The high sensitivity of MS allows for the detection of subtle changes in metabolite concentrations, while high-resolution mass analyzers provide accurate mass measurements that aid in the confident identification of N-phosphocreatine and other molecules in complex biological matrices. nih.govoncotarget.com

Radiotracer Techniques for Investigating N-Phosphocreatine Metabolic Flux

The study of N-phosphocreatine (also known as phosphocreatine (B42189) or PCr) metabolic flux, which represents the rate of its synthesis and degradation, is crucial for understanding cellular bioenergetics in tissues with high and fluctuating energy demands, such as muscle and brain. biovendor.com Radiotracer and stable isotope techniques are central to these investigations, allowing for dynamic, quantitative measurements of the creatine kinase (CK) reaction in vivo and in vitro.

One of the most powerful non-invasive methods for this purpose is ³¹P Magnetic Resonance Spectroscopy (³¹P-MRS). This technique allows for the direct measurement of phosphorus-containing metabolites, including N-phosphocreatine, adenosine triphosphate (ATP), and inorganic phosphate (Pi), within intact tissues. ahajournals.orgnih.gov The ratio of N-phosphocreatine to ATP (PCr/ATP) is frequently used as an index of the cell's energy state. ahajournals.orgpsychiatryonline.org In conditions of increased energy demand, a decrease in this ratio can signify a metabolic impairment where ATP regeneration via the creatine kinase system cannot keep pace with consumption. psychiatryonline.org

For instance, ³¹P-MRS studies have been used to quantify tissue-specific concentrations of N-phosphocreatine in the human brain, revealing significant differences between tissue types. nih.gov These quantitative approaches provide a more detailed view than simple ratios, which can sometimes obscure underlying changes in the absolute concentrations of metabolites. physiology.org

Tissue Type (Human)N-Phosphocreatine (mM)ATP (mM)Source
Cerebral Gray Matter3.53 ± 0.332.19 ± 0.33 nih.gov
Cerebral White Matter3.33 ± 0.373.41 ± 0.33 nih.gov
Cerebellum3.75 ± 0.661.75 ± 0.58 nih.gov
Skeletal Muscle25.8 ± 2.38.5 ± 1.9 nih.gov
This table presents the absolute concentrations of N-phosphocreatine and ATP in various human tissues as determined by quantitative ³¹P spectroscopic imaging at 4 Tesla. Data is shown as mean ± standard deviation.

Furthermore, advanced ³¹P-MRS techniques like saturation transfer can directly measure the forward flux through the creatine kinase reaction (PCr → ATP). rsc.org This provides a direct assessment of the enzyme's activity in vivo.

Complementary to ³¹P-MRS, stable isotope tracing using compounds labeled with ¹³C or ¹⁵N allows for a detailed analysis of the pathways that supply the precursors for N-phosphocreatine synthesis. creative-proteomics.combiorxiv.org In this approach, an isotopically labeled substrate (e.g., ¹³C-glucose) is administered, and the incorporation of the label into N-phosphocreatine and related metabolites is tracked over time using mass spectrometry (MS) or NMR spectroscopy. biorxiv.orgnih.gov This metabolic flux analysis provides quantitative data on the contributions of different metabolic pathways to the energy economy of the cell. creative-proteomics.com

Enzymatic Assays for N-Phosphocreatine Detection in Biochemical Systems

Enzymatic assays offer highly specific and sensitive methods for the quantification of N-phosphocreatine in biological samples such as plasma and tissue extracts. elkbiotech.comnih.gov These assays typically leverage the catalytic activity of creatine kinase (CK), the enzyme that reversibly phosphorylates creatine. biovendor.com

The most common approach is a coupled-enzyme assay based on the reverse reaction of CK:

N-Phosphocreatine + ADP --(Creatine Kinase)--> Creatine + ATP

The amount of ATP produced is directly proportional to the initial concentration of N-phosphocreatine. This ATP is then quantified in a subsequent reaction. A widely used method couples ATP production to the reduction of NADP⁺ to NADPH via the enzymes hexokinase (HK) and glucose-6-phosphate dehydrogenase (G6PDH). The increase in NADPH is monitored spectrophotometrically by the change in absorbance at 340 nm.

Another powerful technique for the detection of N-phosphocreatine is the Enzyme-Linked Immunosorbent Assay (ELISA). This method provides high sensitivity and is suitable for high-throughput screening. A common format is the competitive inhibition ELISA. elkbiotech.com In this setup, a microtiter plate is pre-coated with N-phosphocreatine. During the assay, the sample is added along with a fixed amount of biotin-conjugated antibody specific for N-phosphocreatine. The N-phosphocreatine in the sample competes with the N-phosphocreatine coated on the plate for binding to the antibody. elkbiotech.com Following incubation and washing steps, an avidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotinylated antibody captured on the plate. A substrate solution (like TMB) is then added, and the HRP enzyme catalyzes a color change. The intensity of the color is inversely proportional to the concentration of N-phosphocreatine in the original sample. elkbiotech.com

ParameterValue
Assay TypeCompetitive Inhibition ELISA
Detection Range156.25 - 10,000 ng/mL
Sensitivity50.4 ng/mL
Sample TypesSerum, plasma, other biological fluids
Intra-assay PrecisionCV% < 8%
Inter-assay PrecisionCV% < 10%
This table summarizes the performance characteristics of a commercially available N-Phosphocreatine (PCr) ELISA Kit. elkbiotech.com The data demonstrates the assay's sensitivity and reproducibility for quantifying N-phosphocreatine in various biological samples.

These enzymatic methods, whether based on coupled reactions or immunoassays, are fundamental tools in biochemical research, enabling precise quantification of this key energy-storing molecule. elkbiotech.comgoogle.com

Theoretical and Computational Investigations of N Phosphocreatine

Quantum Mechanical and Molecular Dynamics Simulations of N-Phosphocreatine Reactivity and Conformation

Quantum mechanical (QM) and molecular dynamics (MD) simulations have been instrumental in elucidating the fundamental chemical and physical properties of N-phosphocreatine, from its reactivity to its preferred shapes in solution.

Reactivity and Stability:

The hydrolysis of the P-N bond in phosphocreatine (B42189) is a critical reaction for energy release. Theoretical studies have explored the mechanism of this process. Early research by Allen and Haake investigated the kinetics and mechanism of phosphorylation by N'-phosphocreatine, which involves the concurrent formation of creatine (B1669601) and creatinine (B1669602) nih.gov. It has been proposed that the reactivity of phosphocreatine is pH-dependent. The dianionic form of phosphocreatinine, a related compound, is thought to be involved in the conversion to phosphocreatine, while the monoanionic form is more prone to conversion to creatinine researchgate.net. The standard free energy of hydrolysis for the phosphoryl bond in phosphocreatinine has been estimated to be approximately -12.8 kcal/mol at pH 7.0 researchgate.net.

Conformational Analysis:

Understanding the three-dimensional structure of N-phosphocreatine is crucial for comprehending its interaction with enzymes like creatine kinase. Theoretical calculations, such as the Complete Neglect of Differential Overlap (CNDO/2) method, have been employed to determine the favored conformations of phosphocreatine. These studies predicted that phosphocreatine in the physiological pH range likely prefers a specific conformation to minimize steric hindrance plos.org. These theoretical predictions have been supported by experimental data from techniques like Nuclear Magnetic Resonance (NMR) spectroscopy plos.org.

Molecular dynamics simulations, a computational method for analyzing the physical movements of atoms and molecules, have been used to study phosphorylated molecules in aqueous environments wikipedia.orgmdpi.com. While specific, extensive MD simulations purely on N-phosphocreatine are not widely documented in recent literature, simulations of phosphorylated proteins and peptides provide analogous insights into how the phosphate (B84403) group influences molecular flexibility and interactions with water molecules mdpi.com. These simulations are crucial for understanding the dynamic nature of N-phosphocreatine in the cellular milieu.

Computational Modeling of Creatine Kinase-N-Phosphocreatine Binding and Catalysis

Computational models have been essential in understanding the intricate relationship between creatine kinase (CK) and its substrate, N-phosphocreatine. These models range from examining the enzyme's active site to simulating the kinetics of the entire phosphocreatine shuttle.

Enzyme-Substrate Interactions:

At the heart of N-phosphocreatine's function is its interaction with creatine kinase. Computational studies have been used to probe the active site of creatine kinase and understand the roles of specific amino acid residues. For instance, the pKa of the active site cysteine has been computationally analyzed to understand its role in catalysis nih.gov. Such models help in deciphering the precise molecular interactions that facilitate the reversible transfer of the phosphoryl group between ATP and creatine.

Kinetic Modeling of the Phosphocreatine Shuttle:

The "phosphocreatine shuttle" hypothesis posits that this system is crucial for transporting high-energy phosphate from mitochondria to sites of ATP utilization. Mathematical and computational models have been developed to analyze the functional properties of the creatine kinase system plos.orgplos.orgnih.govd-nb.info. These models, often incorporating multiscale data from isolated enzymes to whole-heart measurements, have been used to predict the relative contributions of phosphocreatine and ATP to energy transport plos.orgnih.gov. Some "sloppy" modeling ensemble simulations have suggested that a smaller-than-expected percentage of transcytosolic energy transport is carried by phosphocreatine, highlighting its significant role as a temporal energy buffer plos.orgnih.gov.

Kinetic parameters for the creatine kinase reaction, such as Michaelis-Menten constants (Km) and maximum reaction velocities (Vmax), are critical inputs for these models. These have been determined experimentally and are used to simulate the flux through the creatine kinase reaction under various physiological conditions physiology.org.

Interactive Data Table: Kinetic Parameters of Creatine Kinase

ParameterValue (mM)DescriptionReference
Km for PCr 1.11Michaelis-Menten constant for phosphocreatine physiology.org
Km for Cr 3.8Michaelis-Menten constant for creatine physiology.org
Ki for ADP 0.135Inhibition constant for ADP physiology.org
Ki for PCr 3.9Inhibition constant for phosphocreatine physiology.org
Ki for Cr 554Inhibition constant for creatine physiology.org
Ki for ATP 3.5Inhibition constant for ATP physiology.org

This table presents key kinetic constants used in computational models of the creatine kinase reaction.

Systems Biology Approaches to N-Phosphocreatine Metabolic Networks and Regulation

Systems biology provides a holistic view of how N-phosphocreatine is integrated into the broader metabolic network of the cell. This approach considers the interconnectedness of various cellular components and their dynamic interactions.

Metabolic Network Modeling:

The creatine kinase/phosphocreatine system is a central node in cellular energy metabolism, connecting ATP production with ATP consumption researchgate.netnih.gov. Systems biology models represent this as a network of reactions and transport processes. These models have shown that the creatine kinase system is not just a simple energy buffer but a complex regulatory system that helps maintain cellular energy homeostasis researchgate.netmdpi.com. The functional coupling of creatine kinase isoenzymes to ATPases and mitochondria is a key feature of these networks, enabling efficient energy transfer and signaling mdpi.com.

Regulation of Energy Fluxes:

A key aspect of the phosphocreatine network is its role in regulating energy fluxes. Computational models have demonstrated that the compartmentalization of creatine kinase isoenzymes allows for the separation of energy transfer from signaling functions within the cell mdpi.com. The phosphocreatine shuttle, by transporting high-energy phosphates, helps to overcome diffusion limitations of ATP and maintain high ATP/ADP ratios at sites of high energy demand mdpi.com. This is particularly important in cells with fluctuating energy requirements like muscle and brain cells researchgate.netnih.gov.

Artificial Intelligence and Machine Learning Applications in N-Phosphocreatine Data Analysis

The advent of artificial intelligence (AI) and machine learning (ML) is revolutionizing the analysis of complex biological data, including data related to N-phosphocreatine and its associated metabolic pathways.

Analysis of Phosphoproteomic Data:

Phosphoproteomics, the large-scale study of protein phosphorylation, generates vast datasets. Machine learning algorithms are increasingly being used to analyze this data to identify kinase-specific phosphorylation events and to distinguish between direct and indirect kinase substrates nih.govusyd.edu.au. For instance, ML models can be trained on data from experiments using specific kinase inhibitors to identify the direct targets of that kinase nih.gov. This is crucial for understanding the signaling networks that regulate and are regulated by the creatine kinase system.

Predictive Modeling:

The application of AI and ML in the study of N-phosphocreatine is a rapidly growing field with the potential to uncover new regulatory mechanisms and to translate fundamental research into clinical applications.

N Phosphocreatine in Cellular and Isolated Biological Systems

Role of N-Phosphocreatine in Cellular Energy Buffering and Bioenergetics in Isolated Cells

N-Phosphocreatine serves as a primary temporal energy buffer in isolated cells, particularly in muscle and brain cells. wikipedia.orgdrugbank.com Its principal function is to maintain cellular energy homeostasis by rapidly regenerating adenosine (B11128) triphosphate (ATP) from adenosine diphosphate (B83284) (ADP) through a reversible reaction catalyzed by creatine (B1669601) kinase (CK). drugbank.comwikipedia.org This process ensures a stable supply of ATP, the main energy currency of the cell, especially during periods of intense activity. drugbank.comnih.gov

The phosphocreatine (B42189) system acts as a high-energy reserve. wikipedia.org During times of rest or low energy demand, excess ATP is used to synthesize phosphocreatine from creatine. nih.gov Conversely, when energy demand surges, phosphocreatine quickly donates its phosphate (B84403) group to ADP to replenish ATP levels. nih.gov This rapid regeneration is crucial for maintaining the high ATP/ADP ratio necessary for optimal cellular function. biologists.com

Studies on isolated cells have demonstrated the critical role of the CK/phosphocreatine system in supporting cellular processes that have high energy requirements. jscimedcentral.com For instance, in isolated cardiomyocytes, the phosphocreatine shuttle is essential for efficient energy transfer from mitochondria, the site of ATP production, to the sites of ATP consumption, such as myofibrils for contraction. nih.govfrontiersin.org The higher diffusibility of phosphocreatine compared to ATP allows for a more efficient spatial energy buffer, effectively creating an energy circuit within the cell. researchgate.net

Research using isolated leukemia cells has shown that the creatine kinase system can be leveraged to study mitochondrial bioenergetics. By titrating phosphocreatine levels, researchers can control the extramitochondrial ATP-free energy, providing insights into the regulation of oxidative phosphorylation. elifesciences.org

N-Phosphocreatine Dynamics in Permeabilized Cell and Tissue Slice Models

Permeabilized cell and tissue slice models offer a unique window into the intracellular dynamics of N-phosphocreatine. These models, where the cell membrane is made permeable, allow for the direct study of organelle function and metabolic pathways in a near-native environment.

In permeabilized muscle fibers, the addition of creatine has been shown to stimulate mitochondrial respiration at much lower concentrations of ADP than in its absence. researchgate.net This highlights the role of mitochondrial creatine kinase in enhancing the sensitivity of mitochondria to ADP, thereby tightly coupling energy production to demand. researchgate.netnih.gov Studies on permeabilized human skeletal muscle fibers have revealed that exercise can acutely regulate mitochondrial creatine kinase activity and phosphate shuttling, demonstrating the dynamic nature of this system. nih.gov

Tissue slice models, such as those from the hippocampus, have been instrumental in studying the bioenergetics of neuronal tissue. oup.comacs.org In human temporal lobe epilepsy, for example, tissue slices have revealed abnormalities in bioenergetics, including decreased phosphocreatine to ATP ratios. oup.com These findings correlate with impaired neuronal function, underscoring the importance of phosphocreatine in maintaining brain energy homeostasis. oup.com However, studies using brain slices have also shown that phosphocreatine itself has limited ability to cross biological membranes and enter the cells, suggesting its effects are primarily mediated through its intracellular pool. researchgate.net

Furthermore, research on prostate cancer tissue slices has shown alterations in phosphocreatine levels, with a decrease observed in cancerous tissue compared to benign tissue. mdpi.com This suggests a potential role for altered phosphocreatine metabolism in the pathophysiology of cancer.

Interactions of N-Phosphocreatine with Mitochondrial and Cytosolic Components in Isolated Systems

The function of N-phosphocreatine is intricately linked to its interactions with specific components in both the mitochondria and the cytosol. These interactions are facilitated by different isoforms of creatine kinase strategically located within the cell. nih.govresearchgate.net

Mitochondrial Interactions:

Cytosolic Interactions:

In the cytosol, different isoforms of creatine kinase, such as MM-CK and BB-CK, are localized at sites of high ATP consumption, like the myofibrillar ATPases in muscle cells or ion pumps in the plasma membrane. wikipedia.orgnih.gov Here, they catalyze the reverse reaction, using phosphocreatine to regenerate ATP locally. wikipedia.org This ensures that ATP levels are maintained precisely where they are needed for cellular work. researchgate.net High-resolution magic angle spinning NMR spectroscopy on isolated human skeletal muscle has provided direct evidence for the compartmentalization of creatine and phosphocreatine, with the majority of phosphocreatine residing as a mobile pool in the cytosol. nih.gov

Recent research also suggests a non-energy-related role for phosphocreatine at the membrane level. Studies using liposome (B1194612) model systems have shown that phosphocreatine can interact with phospholipids (B1166683), altering membrane properties and protecting them from damage. nih.gov For example, phosphocreatine has been shown to protect red blood cells from hemolysis induced by various stressors. nih.gov

Future Directions in N Phosphocreatine Academic Research

Exploration of Uncharacterized Enzymatic and Non-Enzymatic Roles

While the enzymatic role of N-phosphocreatine in the creatine (B1669601) kinase (CK) reaction is well-documented, emerging evidence suggests its functions extend beyond this canonical pathway. wikipedia.orgaacrjournals.org Future research will focus on elucidating these less-understood roles.

Non-Enzymatic Interactions: Studies have proposed that PCr may have non-enzymatic functions, such as interacting directly with cellular membranes. One study suggested that PCr can protect cellular membranes from permeabilization, a role independent of its energy-buffering capacity. aacrjournals.org

Metabolic Intermediary Roles: Research into the spontaneous, non-enzymatic conversion of phosphocreatine (B42189) to creatinine (B1669602) has identified phosphocreatinine as a potential high-energy intermediate. researchgate.net Understanding the kinetics and physiological relevance of this reaction, where phosphocreatinine can form either phosphocreatine or creatinine, could provide new insights into creatine metabolism and the generation of creatinine, a key clinical marker. researchgate.net

Modulation of Inflammatory Processes: There is emerging evidence that PCr metabolism may influence inflammation. For instance, decreased PCr production in adipocytes has been shown to promote inflammation by upregulating the expression of pro-inflammatory molecules. aacrjournals.org

Investigating these uncharacterized functions will broaden our understanding of PCr's importance in cellular physiology, potentially revealing new mechanisms by which it contributes to cell health and disease.

Integration of Multi-Omics Data for Comprehensive Pathway Analysis and Systems-Level Understanding

The advent of multi-omics technologies—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful approach to understanding N-phosphocreatine's role within the complex network of cellular metabolism. frontiersin.org By integrating these large-scale datasets, researchers can move beyond single-pathway analysis to a systems-level view. nih.gov

Future research in this area will likely involve:

Pathway-Based Network Analysis: Integrating metagenomic and metabolomic data can reveal how interventions affect the microbiome and host metabolism. nih.gov This approach can identify specific biochemical pathways, linking microbial genes to observed metabolites. nih.gov

Elucidating Disease Mechanisms: In complex diseases like hypertrophic cardiomyopathy (HCM), multi-omics profiling has revealed significant alterations in pathways related to creatine-phosphate biosynthesis alongside mitochondrial dysfunction and dysregulated metabolic signaling. ahajournals.orgmdpi.com Similar approaches in other diseases can uncover how disruptions in PCr metabolism contribute to pathology. For example, in migraine research, 31P NMR has shown abnormal brain energy metabolism, including decreased PCr levels, which can be further investigated by integrating with other omics data. frontiersin.org

Identifying Novel Therapeutic Targets: By mapping the complete network of interactions involving PCr, from gene expression to protein function and metabolite levels, researchers can identify novel nodes for therapeutic intervention. frontiersin.org For instance, understanding the full transcriptomic and proteomic consequences of altered PCr levels in cancer could reveal new druggable targets. aacrjournals.orgahajournals.org

This integrative approach is crucial for deciphering how changes in the PCr system ripple through the entire cellular machinery, providing a more holistic understanding of its biological significance. frontiersin.orgahajournals.org

Advancements in Computational Chemistry for Predictive N-Phosphocreatine Research

Computational chemistry and modeling provide invaluable tools for predicting the behavior of N-phosphocreatine and its interactions at a molecular level. These in silico approaches complement experimental work by offering insights that are difficult to obtain through laboratory methods alone.

Key areas for future computational research include:

Conformational Analysis: Early computational studies using methods like CNDO/2 have been used to analyze the rotational barriers and conformational preferences of phosphocreatine. acs.org Future advancements in computational power and algorithms will allow for more sophisticated simulations of its structure and flexibility, which are crucial for its interaction with enzymes like creatine kinase. acs.orgacs.org

Mechanistic Modeling of Metabolism: Computational models are being developed to simulate the entire creatine kinase system and PCr resynthesis. nih.govplos.org These models can test hypotheses about the relative importance of PCr's roles, such as its function as an energy shuttle versus a temporal energy buffer. plos.org For example, one "sloppy modeling" study suggested that PCr's role in energy transport might be less significant than its function in buffering ATP levels. plos.org

Predicting Molecular Interactions: Advanced computational methods can predict how PCr interacts with other molecules, including proteins and lipids. This can help to validate and explore the non-enzymatic roles suggested by experimental data, such as its interaction with cellular membranes.

The synergy between computational modeling and experimental validation will accelerate the pace of discovery in PCr research, allowing for the efficient testing of hypotheses and the design of more targeted experiments. nih.gov

Table 1: Computational Chemistry Data for N-Phosphocreatine This interactive table provides key computational predictions for the N-Phosphocreatine molecule.

PropertyValueSource
TPSA (Topological Polar Surface Area)111.95 Ų chemscene.com
LogP-1.16453 chemscene.com
Hydrogen Bond Acceptors5 chemscene.com
Hydrogen Bond Donors3 chemscene.com
Rotatable Bonds5 chemscene.com

Investigation of N-Phosphocreatine's Role in Fundamental Biological Processes beyond Energy Homeostasis

Perhaps the most exciting future direction is the investigation of N-phosphocreatine's involvement in fundamental biological processes that are not directly tied to its classical role in energy buffering.

Emerging research highlights several key areas:

Epigenetic Regulation and Cancer: A groundbreaking study revealed that N-phosphocreatine plays a role in epigenetic reprogramming in glioblastoma. aacrjournals.org High levels of PCr were found to stabilize the protein BRD2, which is involved in chromosome segregation. This finding suggests that PCr is not just a fuel source but can act as a signaling molecule that influences gene expression and cell proliferation in cancer, identifying PCr biosynthesis as a potential therapeutic target. aacrjournals.org

Neurobiology and Cognition: In the brain, PCr metabolism is being linked to higher-level functions and psychiatric conditions. frontiersin.orgresearchgate.net One study using ¹H MRS found a significant positive correlation between PCr levels in the anterior cingulate cortex and the personality trait of self-directedness in adolescents. frontiersin.org Other research suggests that creatine metabolism may play a role in mood disorders like depression, potentially through mechanisms involving neuroprotection and modulation of neurotransmitter systems. researchgate.net

Cellular Signaling and Protection: PCr has been shown to have neuroprotective effects against damage from anoxia, ischemia, and oxidative stress through both energy-dependent and independent mechanisms. aacrjournals.org This points to a broader role in cellular defense and signaling pathways that help maintain cellular integrity under stress.

The exploration of these diverse roles will fundamentally shift the paradigm of N-phosphocreatine from a simple energy metabolite to a multifaceted molecule integrated into the core regulatory networks of the cell.

Q & A

Basic: What are the standard analytical methods for quantifying N-phosphocreatinate in biological samples?

Methodological Answer:
Quantification typically involves spectrophotometric assays (e.g., UV-Vis at 210–220 nm for phosphate groups) or chromatographic techniques like HPLC with UV/fluorescence detection. Key steps include:

  • Sample Preparation: Deproteinization using perchloric acid or ultrafiltration to isolate this compound from proteins.
  • Calibration: Use synthetic this compound standards to establish a linear range (e.g., 0.1–10 mM).
  • Validation: Include recovery tests (spiked samples) and intra-/inter-day precision checks (±5% CV).
    Refer to protocols for phosphate-containing compounds in peer-reviewed biochemistry manuals .

Basic: How to design an initial experiment to assess this compound stability under physiological conditions?

Methodological Answer:
A basic stability study should:

  • Variables: Test pH (6.8–7.4), temperature (37°C), and ionic strength (0.1–0.15 M NaCl) to mimic physiological conditions.
  • Time Points: Collect samples at 0, 1, 3, 6, 12, and 24 hours.
  • Analytical Endpoints: Measure degradation via HPLC and confirm breakdown products (e.g., creatine and inorganic phosphate) using mass spectrometry.
    Include a negative control (e.g., buffer without this compound) to rule out matrix effects .

Advanced: How to resolve contradictions in reported half-life values of this compound across studies?

Methodological Answer:
Discrepancies often arise from:

  • Experimental Variables: Differences in pH, temperature, or enzyme contamination (e.g., phosphatase activity).
  • Analytical Sensitivity: Lower detection limits in HPLC vs. spectrophotometry.
    Resolution Strategies:
    • Replicate Under Standardized Conditions: Use a shared protocol across labs (e.g., 37°C, pH 7.4, 0.9% saline).
    • Meta-Analysis: Pool data from multiple studies and apply random-effects models to account for heterogeneity.
    • Cross-Validation: Compare results using orthogonal methods (e.g., NMR for structural integrity).
      Reference reproducibility guidelines in preclinical research .

Advanced: What statistical approaches are appropriate for analyzing dose-response relationships of this compound in cellular models?

Methodological Answer:

  • Nonlinear Regression: Fit data to a sigmoidal model (e.g., Hill equation) to estimate EC₅₀ and maximal effect.
  • ANOVA with Post Hoc Tests: Compare multiple doses (e.g., 0, 1, 5, 10 mM) while controlling for family-wise error (Bonferroni correction).
  • Power Analysis: Ensure sample size (n ≥ 6 replicates) achieves 80% power (α = 0.05) for detecting a 20% effect size.
    Include raw data tables in supplementary materials to enable reanalysis .

Basic: How to differentiate this compound from structurally similar compounds (e.g., phosphocreatine) in experimental setups?

Methodological Answer:

  • Chromatographic Separation: Use reverse-phase HPLC with a C18 column and mobile phase (e.g., 10 mM ammonium acetate, pH 5.0).
  • Spectroscopic Confirmation: Compare NMR spectra (e.g., ³¹P NMR for phosphate group shifts) or IR peaks (P=O stretch at ~1250 cm⁻¹).
  • Enzymatic Assays: Utilize phosphatase-treated samples to confirm phosphate release specific to this compound .

Advanced: How to optimize synthesis protocols for this compound to improve yield and purity?

Methodological Answer:

  • Design of Experiments (DoE): Use factorial designs to test variables (e.g., reaction time, temperature, molar ratios).
  • Purification Steps: Implement ion-exchange chromatography (e.g., DEAE-Sepharose) to remove unreacted creatine.
  • Quality Control: Validate purity (>98%) via elemental analysis (C, H, N, P) and residual solvent testing (GC-MS).
    Document iterative optimization in supplementary methods to aid replication .

Basic: What in vitro models are suitable for preliminary testing of this compound’s bioactivity?

Methodological Answer:

  • Cell Lines: Use myoblast (C2C12) or neuronal (SH-SY5Y) cultures to assess energy metabolism effects.
  • Assay Endpoints: Measure ATP levels (luciferase assays), mitochondrial membrane potential (JC-1 dye), or reactive oxygen species (DCFH-DA).
  • Controls: Include creatine and inorganic phosphate to isolate this compound-specific effects .

Advanced: How to address low reproducibility of this compound’s effects in animal studies?

Methodological Answer:
Potential causes and solutions:

  • Strain Differences: Use isogenic animal models (e.g., C57BL/6 mice) to minimize genetic variability.
  • Dosing Regimens: Standardize administration routes (e.g., intraperitoneal vs. oral) and fasting states.
  • Blinding: Implement double-blind protocols for treatment allocation and data collection.
    Publish raw datasets and detailed husbandry conditions to enhance transparency .

Basic: What ethical and reporting standards apply to preclinical studies involving this compound?

Methodological Answer:

  • Ethical Compliance: Follow ARRIVE 2.0 guidelines for animal studies, including sample size justification and humane endpoints.
  • Data Reporting: Document all experimental parameters (e.g., dose, vehicle, anesthesia) in line with NIH preclinical checklists.
  • Conflict Disclosure: Declare funding sources and potential biases in the manuscript .

Advanced: How to formulate a PICOT research question for clinical trials investigating this compound?

Methodological Answer:
Use the PICOT framework:

  • Population: Patients with mitochondrial disorders (e.g., MELAS syndrome).
  • Intervention: Daily oral this compound (5 g/day).
  • Comparison: Placebo or standard care (e.g., CoQ10 supplementation).
  • Outcome: Change in serum lactate levels (mmol/L) at 12 weeks.
  • Time: 6-month follow-up for safety monitoring.
    Ensure alignment with FINER criteria (Feasible, Novel, Ethical, Relevant) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.